

Application Notes and Protocols for Gly-Pro-AMC Kinetic Assays

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Compound of Interest

Compound Name: Gly-Pro-AMC

Cat. No.: B15547784

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Introduction

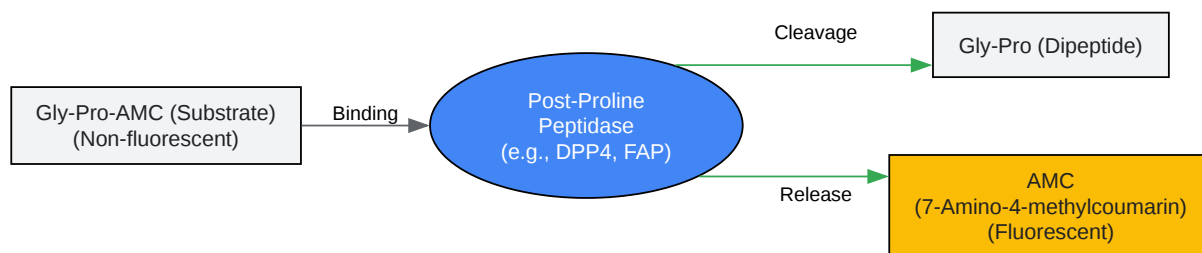
The **Gly-Pro-AMC** fluorogenic substrate is a powerful tool for studying the enzymatic activity of post-proline cleaving peptidases, a class of enzymes implicated in a wide range of physiological and pathological processes. This application note provides detailed protocols for setting up and performing kinetic assays using **Gly-Pro-AMC** and its N-terminally blocked analogue, **Z-Gly-Pro-AMC**.

These substrates are particularly useful for characterizing the activity of Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), two key drug targets. DPP4 is a critical regulator of glucose homeostasis, making it a target for type 2 diabetes therapies.[1][2] FAP is overexpressed in the stroma of many cancers and is a target for novel anti-cancer agents.[3][4]

The assay principle is based on the enzymatic cleavage of the amide bond between the Gly-Pro dipeptide and the fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact substrate form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Signaling Pathway and Reaction Mechanism

The core of the assay is the enzymatic hydrolysis of the **Gly-Pro-AMC** substrate. The diagram below illustrates the reaction mechanism.



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Caption: Enzymatic cleavage of **Gly-Pro-AMC** substrate.

Materials and Reagents

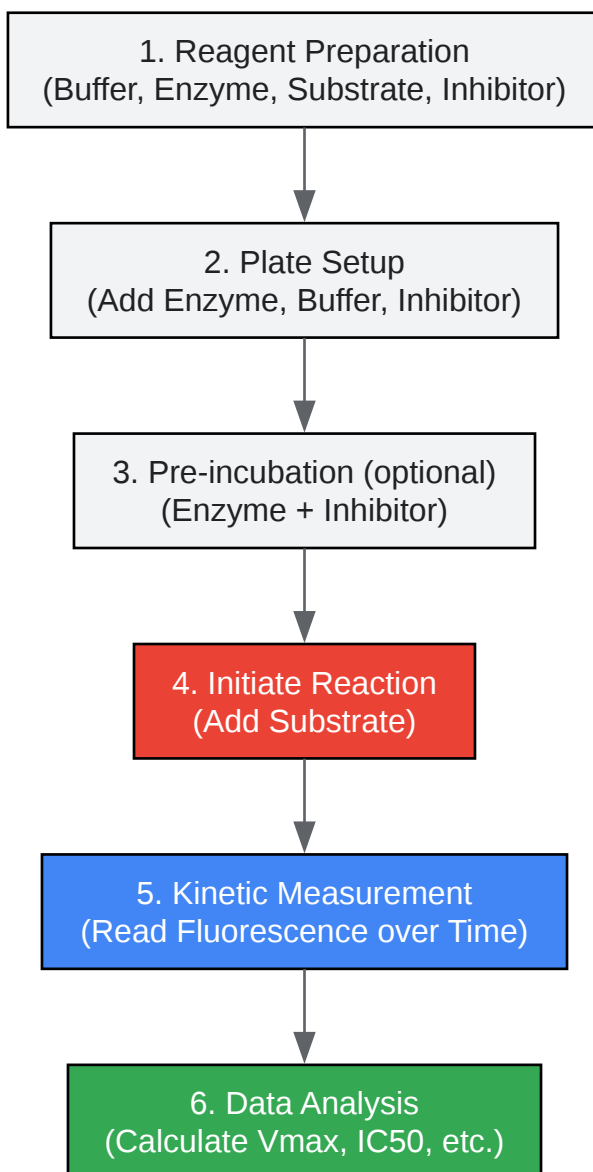
Quantitative Data Summary

Reagent/Material	Supplier Example	Catalog # Example	Typical Stock Concentration	Typical Final Concentration
Enzymes				
Recombinant Human DPP4	R&D Systems / Sigma-Aldrich	1180-SE / MAK088	Varies	1-2 μ L of stock/well
Recombinant Human FAP	R&D Systems	3715-SE	0.2 μ g/mL	0.010 μ g/well
Substrates				
H-Gly-Pro-AMC	Sigma-Aldrich / Abcam	MAK088B / ab133081	5 mM in DMSO	50-200 μ M
Z-Gly-Pro-AMC	Bachem / MedChemExpress	I-1145 / HY-D1670	10 mM in DMSO	50-100 μ M
Controls & Standards				
Sitagliptin (DPP4 Inhibitor)	Sigma-Aldrich	MAK088E	1 mM	10 μ L of stock/well
FAP Inhibitor (e.g., ARI-3099)	Varies	Varies	10 mM	Varies (for IC50)
AMC Standard	Sigma-Aldrich	A-9891	1 mM in DMSO	0-100 pmol/well
Buffers & Plates				
DPP4 Assay Buffer	Sigma-Aldrich	MAK088A	1X	1X
FAP Assay Buffer	R&D Systems	(user prepared)	1X	50 mM Tris, 1M NaCl, pH 7.5
96-well black, flat-bottom plate	Nunc / Fisher Scientific	475515 / 12-565-500	N/A	N/A

Experimental Protocols

General Assay Workflow

The diagram below outlines the general workflow for performing a **Gly-Pro-AMC** kinetic assay, from preparation to data analysis.



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Caption: General workflow for a kinetic enzyme assay.

Protocol 1: DPP4 Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring DPP4 activity and screening for inhibitors.[\[1\]](#)

- Reagent Preparation:
 - AMC Standard Curve: Prepare a 10 μ M AMC solution by diluting the 1 mM stock. Add 0, 2, 4, 6, 8, and 10 μ L of the 10 μ M solution to a 96-well plate to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well. Adjust the volume of each well to 100 μ L with DPP4 Assay Buffer.[\[1\]](#)
 - DPP4 Enzyme: Dilute the DPP4 enzyme stock in DPP4 Assay Buffer to the desired concentration.
 - DPP4 Substrate: Dilute the H-**Gly-Pro-AMC** stock solution in DPP4 Assay Buffer to a final concentration of 100-400 μ M (for a 2X working solution).
 - Inhibitors: Prepare serial dilutions of test compounds (inhibitors) in the assay buffer.
- Assay Procedure:
 - Add 50 μ L of DPP4 enzyme solution to the wells of a 96-well black plate.
 - For inhibitor screening, add 10 μ L of the inhibitor solution or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
 - To initiate the reaction, add 50 μ L of the 2X H-**Gly-Pro-AMC** substrate solution to each well. The final volume should be 100-110 μ L.
 - Immediately place the plate in a fluorescence plate reader.
- Measurement:
 - Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.[\[5\]](#)
 - Excitation Wavelength: 350-380 nm.[\[3\]](#)
 - Emission Wavelength: 450-465 nm.[\[3\]](#)[\[6\]](#)

Protocol 2: FAP Activity Assay

This protocol is designed to measure the activity of Fibroblast Activation Protein, which shows a preference for N-terminally blocked substrates.^[7]

- Reagent Preparation:
 - AMC Standard Curve: Prepare as described in the DPP4 protocol, using the FAP Assay Buffer.
 - FAP Enzyme: Dilute recombinant FAP to 0.2 µg/mL in FAP Assay Buffer.^[3]
 - FAP Substrate: Dilute the Z-**Gly-Pro-AMC** stock solution in FAP Assay Buffer to a final concentration of 100 µM (for a 2X working solution).^[3]
- Assay Procedure:
 - Add 50 µL of the diluted FAP enzyme (0.2 µg/mL) to the wells.^[3]
 - For inhibitor studies, add test compounds and pre-incubate for 10-15 minutes at 37°C.^[6]
 - Start the reaction by adding 50 µL of the 100 µM Z-**Gly-Pro-AMC** substrate solution. The final concentration in the well will be 50 µM.^[3]
- Measurement:
 - Read the plate kinetically for at least 5 minutes, with readings every 30-60 seconds.^[3]
 - Excitation Wavelength: 380 nm.^{[3][6]}
 - Emission Wavelength: 460 nm.^{[3][6]}

Data Presentation and Analysis

Instrument Settings

Parameter	Recommended Setting
Read Mode	Kinetic
Wavelengths	Ex: 360-380, Em: 460 nm
Temperature	37°C
Duration	5 - 60 minutes
Data Interval	30 - 60 seconds
Plate Type	96-well Black, Opaque

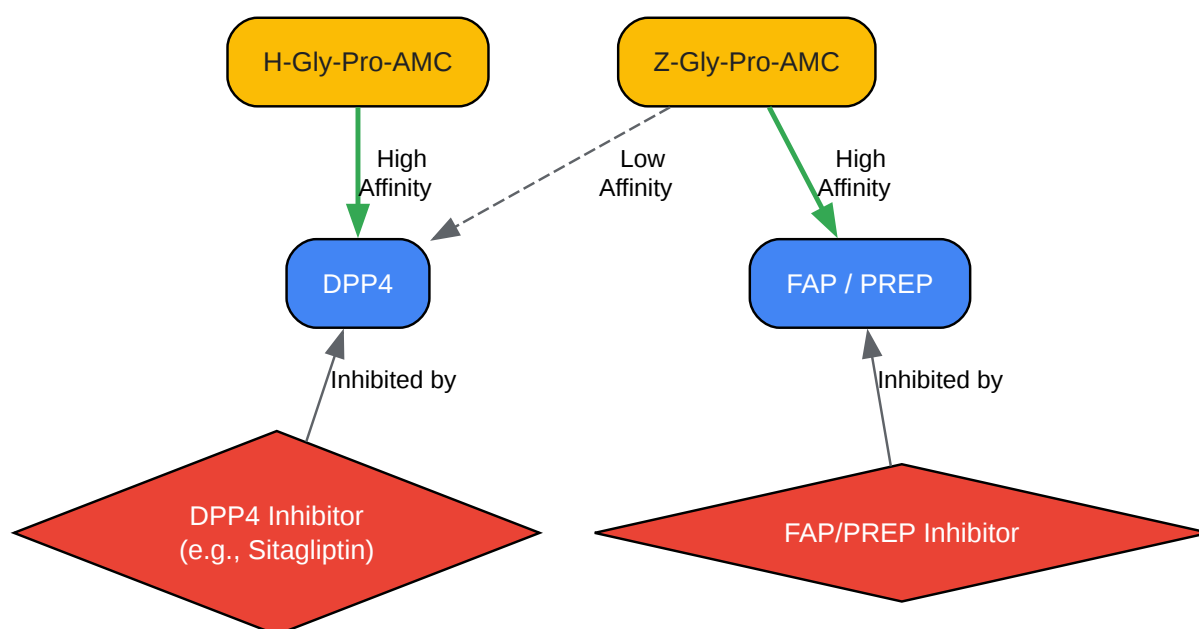
Data Analysis Workflow

- Background Subtraction: For each time point, subtract the fluorescence reading of a "no enzyme" blank control from all other readings.[\[8\]](#)
- Standard Curve: Plot the fluorescence of the AMC standards against the known concentration (in pmol). Perform a linear regression to obtain the slope (RFU/pmol). This slope is the conversion factor to turn RFU values into moles of product formed.[\[3\]](#)
- Calculate Initial Velocity (V_0):
 - Plot the background-subtracted fluorescence (RFU) versus time (minutes) for each sample.
 - Identify the linear portion of the curve (usually the first 5-15 minutes).
 - The slope of this linear portion is the initial velocity in RFU/min.
- Calculate Specific Activity:
 - Convert the velocity from RFU/min to pmol/min using the conversion factor from the AMC standard curve.
 - Specific Activity (pmol/min/ μ g) = (Velocity in pmol/min) / (amount of enzyme in μ g).[\[3\]](#)
- Inhibitor Analysis (IC_{50}):

- Calculate the percent inhibition for each inhibitor concentration: % Inhibition = $(1 - (V_{0_inhibitor} / V_{0_control})) \times 100$.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC_{50} value.

Logical Relationships and Selectivity

To distinguish between different enzyme activities in a mixed sample (e.g., plasma), a combination of specific substrates and inhibitors is required.



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Caption: Substrate and inhibitor selectivity for DPP4 vs. FAP/PREP.

This diagram illustrates that H-**Gly-Pro-AMC** is a preferred substrate for DPP4, while the N-terminally blocked Z-**Gly-Pro-AMC** is more specific for FAP and Prolyl Endopeptidase (PREP). [7] Using specific inhibitors alongside these substrates allows for the selective measurement of each enzyme's activity in a complex biological sample.[6][9]

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